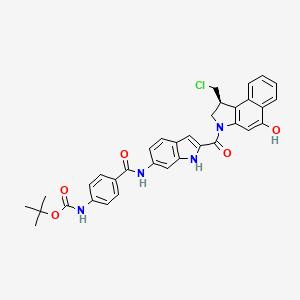
2-Fluoro-4-methylpentan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of amines like 2-Fluoro-4-methylpentan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylpentan-1-amine hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H16ClN .Chemical Reactions Analysis
Amines like 2-Fluoro-4-methylpentan-1-amine hydrochloride show characteristic changes in their infrared spectrum when a small amount of mineral acid is added to the sample . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Scientific Research Applications
Synthesis and Chemical Reactivity : Research on the synthesis of fluorinated compounds, such as the development of direct fluorination technology, highlights the utility of fluorinated molecules in creating materials for lithium batteries (Kobayashi et al., 2003). This demonstrates the importance of fluorinated compounds in improving the performance and efficiency of energy storage devices.
Pharmaceuticals and Bioactive Molecules : The design and synthesis of selective inhibitors for enzymes like endothelin-converting enzyme (Wallace et al., 1998) illustrate the role of fluorinated compounds in developing new therapeutic agents. Such research shows the potential for "2-Fluoro-4-methylpentan-1-amine hydrochloride" to be used in the design of drugs with improved efficacy and selectivity.
Material Science : The application of fluorinated molecules in materials science, such as in the synthesis of perfluorotertiary amines via liquid-phase photofluorination (Ono et al., 1995), showcases the versatility of fluorinated compounds in creating materials with unique properties, such as increased stability and resistance to degradation.
Quorum Sensing and Biofilm Formation : Research on the inhibition of quorum sensing and biofilm formation in bacteria using fluorinated analogs of signaling molecules (Kadirvel et al., 2014) demonstrates the potential application of fluorinated amines in addressing bacterial communication and biofilm-associated infections.
Mechanism of Action
properties
IUPAC Name |
2-fluoro-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)3-6(7)4-8;/h5-6H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKCRRMJMARNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)

![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)


